molecular formula C17H12N4O3S B2587998 N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1286720-70-4

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2587998
CAS No.: 1286720-70-4
M. Wt: 352.37
InChI Key: AQTFUTFBUMJNSO-UHFFFAOYSA-N
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Description

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a novel synthetic compound designed for pharmaceutical and biological research, featuring a 1,3,4-oxadiazole core linked to a benzothiazole carboxamide. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known to serve as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance pharmacokinetic properties such as metabolic stability and membrane permeability . This heterocyclic scaffold is associated with a broad spectrum of pharmacological activities, making derivatives a prime focus for investigating new therapeutic agents . This compound is of significant research interest for screening and development in multiple disease areas. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated diverse biological activities in scientific literature, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects . The specific structural combination in this molecule suggests potential for exploring its mechanism of action against various biological targets. Researchers can utilize this compound as a key intermediate or lead molecule in drug discovery programs, particularly in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-15(16-18-12-8-4-5-9-13(12)25-16)19-17-21-20-14(24-17)10-23-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFUTFBUMJNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The benzothiazole moiety can be introduced via a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative. The final step involves coupling the phenoxymethyl group to the oxadiazole ring, often using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient, enabling nucleophilic attacks at the C-2 or C-5 positions. In Vilsmeier–Haack-type reactions (used in its synthesis), the oxadiazole reacts with substituted carboxylic acids under reflux with POCl₃ to form derivatives . For example:

  • Reaction with 4-aminophenyl carboxylic acid yields 4-[5-(5-benzothiazol-2-yl-2-methoxy-phenoxymethyl)-oxadiazol-2-yl]-phenylamine .

Reaction TypeReagents/ConditionsProductReference
Nucleophilic substitutionPOCl₃, substituted carboxylic acids, 120°C, 4–5 h2,5-disubstituted oxadiazoles (e.g., compounds 6a–n in )

Hydrolysis of the Carboxamide Group

The benzothiazole-2-carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct data on this compound is limited, analogous systems (e.g., N-(5-phenyl-oxadiazol-2-yl)benzamide) show:

  • Acidic hydrolysis (HCl, reflux) cleaves the amide bond to yield benzoic acid and 2-amino-5-phenyl-1,3,4-oxadiazole .

  • Basic hydrolysis (NaOH, ethanol) produces the corresponding carboxylate salt .

Oxidative Reactions

The phenoxymethyl group is susceptible to oxidation. In related compounds, oxidative agents like KMnO₄ or H₂O₂ convert the –CH₂– group to a carbonyl, forming a ketone or carboxylic acid . For example:

  • Oxidation of 5-(phenoxymethyl)-oxadiazole derivatives with chloramine-T yields 5-(phenoxycarbonyl)-oxadiazoles .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and phenyl rings undergo EAS. Nitration or halogenation typically occurs at the para position relative to electron-donating groups (e.g., –OCH₃ in benzothiazole derivatives) :

  • Nitration (HNO₃/H₂SO₄) of the benzothiazole ring produces 6-nitro derivatives .

  • Bromination (Br₂/FeBr₃) at the phenyl group yields 4-bromo-substituted analogs (e.g., compound 6c in ) .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes or alkenes. For example:

  • Reaction with acetylenedicarboxylate forms pyrazole-fused hybrids, though this requires catalytic Cu(I) .

Thermal Degradation

Thermogravimetric analysis (TGA) of similar oxadiazoles reveals decomposition above 250°C, releasing CO₂ and NH₃ . The phenoxymethyl group decomposes earlier (150–200°C), forming phenolic byproducts .

Interaction with Biological Nucleophiles

In pharmacological studies, the oxadiazole ring reacts with thiol groups in enzymes (e.g., glutathione) via nucleophilic substitution, forming disulfide bonds. This mechanism underpins its antimicrobial and anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, compounds similar to N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide have shown broad-spectrum inhibitory activities against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL for various derivatives, with some exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

CompoundMIC (μg/mL)Activity Against
Compound 6c1MRSA
Compound 316Escherichia coli

Anticancer Properties

The compound has also been evaluated for its potential anticancer activities. Research has demonstrated that certain derivatives of benzothiazole and oxadiazole can inhibit the proliferation of cancer cells. A study highlighted the effectiveness of phenoxymethyl derivatives in targeting breast cancer cells through structure-based molecular docking approaches . The findings suggest that these compounds may interfere with cellular mechanisms crucial for cancer cell survival.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing toxicity. SAR studies have shown that modifications in the oxadiazole and benzothiazole rings can significantly influence the biological activity of the compounds. For example, variations in substituents on these rings have been correlated with changes in antimicrobial potency and anticancer efficacy .

Antimicrobial Efficacy

A notable case study focused on a series of oxadiazole derivatives synthesized and tested for their antibacterial properties. The study concluded that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the potential of these compounds as new antimicrobial agents .

Anticancer Activity Evaluation

Another study evaluated the anticancer effects of benzothiazole derivatives against breast cancer cell lines. The results indicated that specific structural features were critical for enhancing cytotoxicity against these cells, paving the way for future drug development based on these findings .

Mechanism of Action

The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Alternatively, it may interact with signaling pathways in cancer cells, inducing apoptosis or inhibiting proliferation.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : The absence of direct bioactivity data for the target compound necessitates further in vitro/in vivo studies to validate hypotheses derived from structural analogs.
  • Design Recommendations : Introducing electron-donating groups (e.g., methoxy) or polar substituents could balance lipophilicity and solubility for optimized bioavailability .

Biological Activity

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety and an oxadiazole ring, which are known for their pharmacological properties. The oxadiazole ring contributes to the compound's ability to interact with biological targets, while the benzothiazole structure enhances its stability and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases involved in the apoptotic pathway. Flow cytometry analyses indicate that it can block cell cycle progression at the sub-G1 phase, suggesting a potent apoptotic effect .
  • Comparative Studies : When compared to established anticancer agents like sorafenib, this compound showed superior activity against certain cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The compound's structural features contribute to its interaction with bacterial targets .
  • Fungicidal Activity : In addition to antibacterial effects, derivatives of this compound have been tested for fungicidal activity. Substituents on the phenoxymethyl group have been shown to enhance its efficacy against various fungal strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Compound ModificationBiological ActivityReference
Substitution on benzothiazoleEnhanced anticancer potency
Variations in oxadiazole substituentsImproved antimicrobial efficacy
Alterations in phenoxymethyl groupIncreased cytotoxicity against specific cancer cell lines

Case Studies

Several case studies have provided insights into the biological efficacy of this compound:

  • Study 1 : A study evaluated the compound's effect on HeLa cells and found that it significantly induced apoptosis through caspase activation pathways. The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic factors .
  • Study 2 : Another investigation focused on the antimicrobial properties of various derivatives of this compound. It was found that specific modifications led to enhanced activity against resistant bacterial strains, suggesting potential for development as a new class of antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Hydrazide formation : React phenoxymethyl-substituted carboxylic acid derivatives with hydrazine hydrate to form the hydrazide intermediate.

Oxadiazole cyclization : Treat the hydrazide with cyanogen bromide (CNBr) or carbon disulfide (CS₂) under reflux in methanol or ethanol to generate the 1,3,4-oxadiazole ring .

Coupling reaction : Attach the benzothiazole-2-carboxamide moiety via amide bond formation using coupling agents like EDCI/HOBt or sodium hydride in THF .

  • Key Characterization : Confirm intermediates and final product using FT-IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., oxadiazole C-H at δ 8.2–8.5 ppm), and elemental analysis .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = calculated for C₁₈H₁₄N₄O₃S: 378.0834) .
  • Single-crystal XRD : For unambiguous confirmation of stereochemistry and packing motifs (e.g., oxadiazole ring planarity) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Proteus vulgaris) strains, with MIC values reported in µg/mL .
  • Anticancer Potential : MTT assay using cancer cell lines (e.g., CCRF-CEM leukemia cells), with % growth inhibition (GI) and IC₅₀ values .
  • Enzyme Inhibition : α-Glucosidase or acetylcholinesterase inhibition assays, using acarbose or donepezil as positive controls .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole intermediate?

  • Variables to Test :

  • Solvent : Compare polar aprotic solvents (DMF, THF) vs. alcohols (methanol, ethanol) for cyclization efficiency .
  • Catalyst : Evaluate bases like K₂CO₃ or NaH for coupling reactions; NaH in THF often enhances amide bond formation .
  • Temperature : Reflux (~80°C) vs. microwave-assisted synthesis (shorter reaction time, higher purity) .
    • Data Analysis : Use ANOVA to identify statistically significant factors (e.g., solvent polarity impacts yield by >20%) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Case Study : If in vitro anticancer activity (e.g., IC₅₀ = 15 µM) does not translate in vivo:

Pharmacokinetics : Assess bioavailability via plasma stability tests (e.g., compound degradation in rat serum) .

Metabolite Profiling : Use LC-MS to identify inactive metabolites (e.g., hydrolyzed oxadiazole ring) .

Formulation : Improve solubility via nanoemulsion or PEGylation to enhance tissue penetration .

Q. How does substituent variation on the benzothiazole or oxadiazole ring affect target binding?

  • SAR Insights :

  • Benzothiazole Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance π-π stacking with enzyme active sites (e.g., α-glucosidase) .
  • Oxadiazole Substituents : Phenoxymethyl groups improve lipophilicity (logP > 3.0), correlating with membrane permeability in cell-based assays .
    • Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinity with targets like LOX or BChE .

Key Challenges and Solutions

  • Challenge : Low aqueous solubility limits in vivo application.
    Solution : Introduce polar groups (e.g., -SO₂NH₂) or co-crystallize with cyclodextrins .
  • Challenge : Off-target effects in enzyme assays.
    Solution : Competitive binding studies (SPR or ITC) to validate selectivity .

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